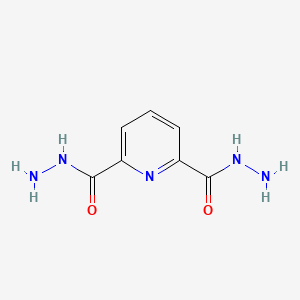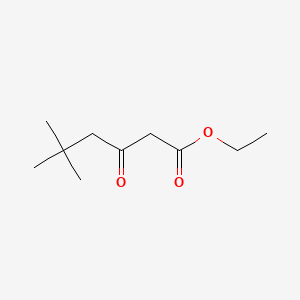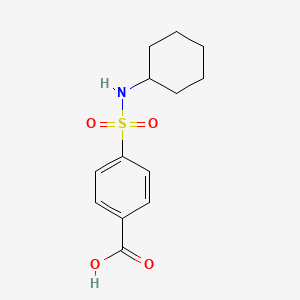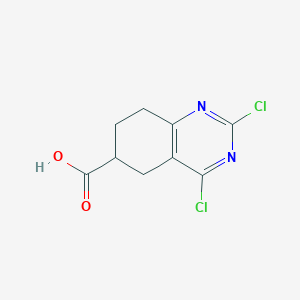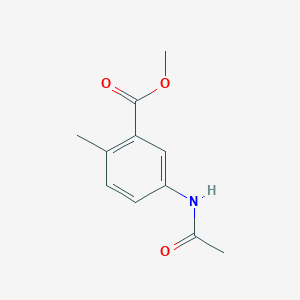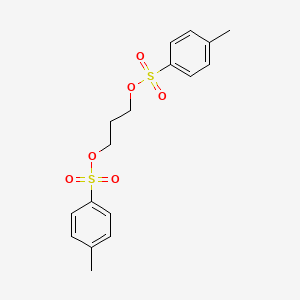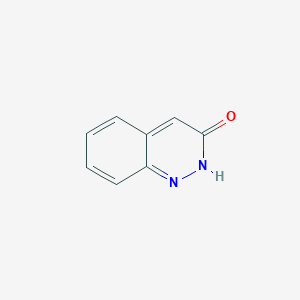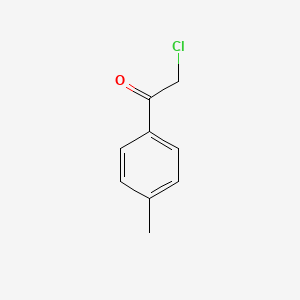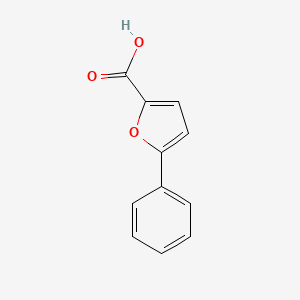
5-Phenylfuran-2-carboxylic acid
概要
説明
5-Phenylfuran-2-carboxylic acid is an organic compound . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .
Synthesis Analysis
5-Phenylfuran-2-carboxylic acids have emerged as a new class of antimycobacterial agents . The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative of 5-phenylfuran-2-carboxylic acid, was described in a study . The synthesis involved various reactions, including the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene .
Molecular Structure Analysis
The molecular structure of 5-Phenylfuran-2-carboxylic acid includes a five-membered furan ring and a six-membered phenyl ring . The compound also contains a carboxylic acid group, which is aromatic .
Chemical Reactions Analysis
5-Phenylfuran-2-carboxylic acids are known to interfere with iron homeostasis, which is crucial in the context of antimycobacterial agents . The compounds have been studied for their potential to inhibit the salicylate synthase MbtI from M. tuberculosis .
Physical And Chemical Properties Analysis
5-Phenylfuran-2-carboxylic acid has a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol.
科学的研究の応用
Biosynthesis and Biocatalysis
- Biosynthesis of Carboxylic Acids : 5-Phenylfuran-2-carboxylic acids have potential industrial applications in biosynthesis. Wang, Gong, and He (2020) demonstrated the conversion of biomass-derived furans into furan-based carboxylic acids using recombinant Escherichia coli, highlighting the industrial relevance of these compounds in biocatalysis (Wang, Gong, & He, 2020).
Antimicrobial Applications
- Antimycobacterial Agents : Mori et al. (2022) explored 5-phenyl-furan-2-carboxylic acids as a class of antimycobacterial agents. Their ability to interfere with iron homeostasis makes them promising in the treatment of tuberculosis (Mori et al., 2022).
Chemical Synthesis and Industrial Applications
Synthesis of Furans : Zhu et al. (2016) developed a synthetic strategy for alkyl 5-arylfuran-2-carboxylates. These compounds have potential applications in chemical industries, illustrating the versatility of 5-phenylfuran-2-carboxylic acid derivatives (Zhu, Xu, & Gong, 2016).
Production of Biofuels and Polymers : Dutta, Wu, and Mascal (2015) demonstrated the production of acid chloride derivatives from 5-(chloromethyl)furan-2-carboxylic acid, useful for producing furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Pharmaceutical Research
- Antimicrobial Activities of Organotin Compounds : Dias et al. (2015) synthesized organotin(IV) carboxylates derived from a Schiff base that included 5-phenylfuran-2-carboxylic acid derivatives. These compounds exhibited significant antimicrobial activities, suggesting their potential in pharmaceutical applications (Dias et al., 2015).
将来の方向性
作用機序
Target of Action
5-Phenylfuran-2-carboxylic acid has been identified as a promising class of antimycobacterial agents that interfere with iron homeostasis . The primary target of this compound is the salicylate synthase (SaS) of Mycobacterium abscessus (Mab), an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores, which ensure the supply of iron in Mab .
Mode of Action
The interaction of 5-Phenylfuran-2-carboxylic acid with its target involves the inhibition of the salicylate synthase (SaS) of Mab . This inhibition disrupts the production of siderophores, which are essential for the iron acquisition in mycobacteria . The disruption of iron homeostasis affects the growth and survival of the bacteria.
Biochemical Pathways
The action of 5-Phenylfuran-2-carboxylic acid affects the siderophore-mediated iron acquisition pathway in mycobacteria . By inhibiting the salicylate synthase, the production of siderophores is disrupted, leading to a decrease in iron uptake. This affects various downstream processes that rely on iron as a cofactor, thereby limiting the ability of the bacteria to establish and maintain an infection .
Pharmacokinetics
The pharmacokinetics of a drug generally involve its absorption, distribution, metabolism, and excretion (adme), which determine the onset, duration, and intensity of the drug effect . These properties would impact the bioavailability of 5-Phenylfuran-2-carboxylic acid, influencing its effectiveness as an antimycobacterial agent.
Result of Action
The molecular and cellular effects of the action of 5-Phenylfuran-2-carboxylic acid involve the disruption of iron homeostasis in mycobacteria . By inhibiting the production of siderophores, the compound reduces the availability of iron, which is essential for various cellular processes. This leads to a decrease in the growth and survival of the bacteria, thereby exerting an antimycobacterial effect .
特性
IUPAC Name |
5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMINFEASCICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352978 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52938-97-3 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?
A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


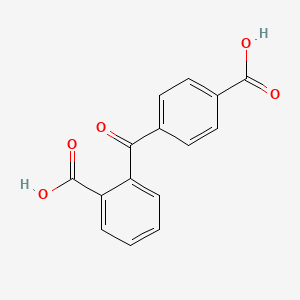
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)


